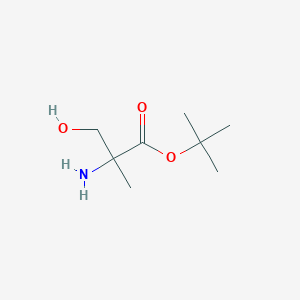
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with two hydroxyphenyl groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (2,2-bis(4-hydroxyphenyl)propane): Known for its use in plastics but has endocrine-disrupting properties.
4,5-diarylthiophene-2-carboxylic acid derivatives: Similar structural motifs but different functional groups and applications
Uniqueness
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one is unique due to its pyran ring structure, which imparts distinct chemical and physical properties compared to other bisphenol derivatives.
Properties
Molecular Formula |
C17H12O4 |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
4,5-bis(4-hydroxyphenyl)pyran-2-one |
InChI |
InChI=1S/C17H12O4/c18-13-5-1-11(2-6-13)15-9-17(20)21-10-16(15)12-3-7-14(19)8-4-12/h1-10,18-19H |
InChI Key |
OCFJBOMVRVEDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC=C2C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


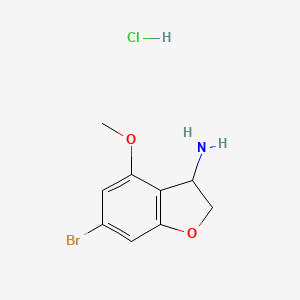
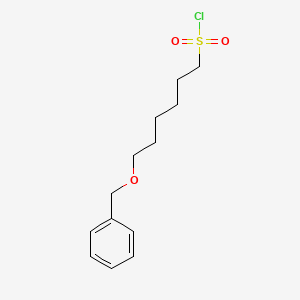
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
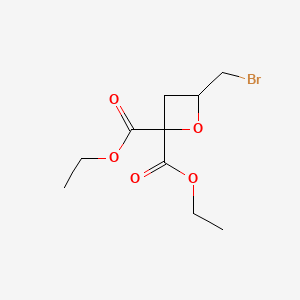
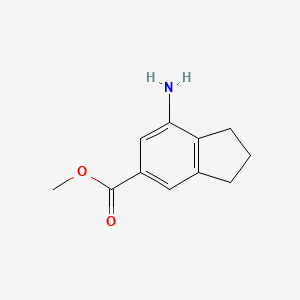
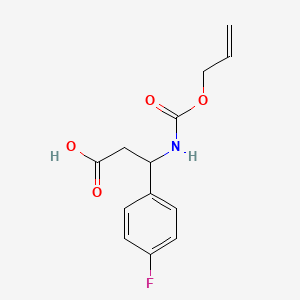

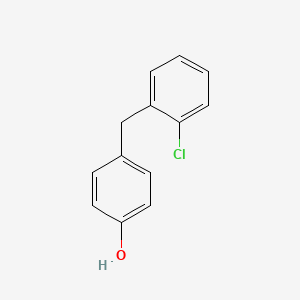

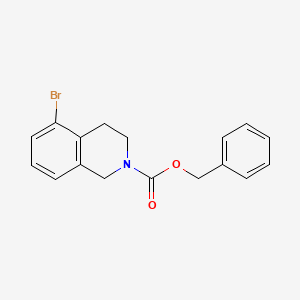
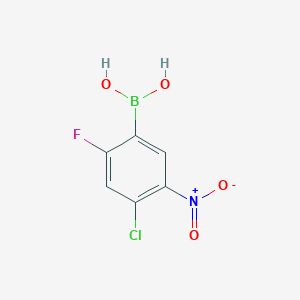
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
